molecular formula C7H3BrFNO4 B12099408 3-Bromo-5-fluoro-4-nitrobenzoic acid

3-Bromo-5-fluoro-4-nitrobenzoic acid

Cat. No.: B12099408
M. Wt: 264.00 g/mol
InChI Key: ICHPKCWPZIOJBU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

    Nitration of 3-Bromo-5-fluorobenzoic acid: The synthesis typically begins with the nitration of 3-bromo-5-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.

    Bromination and Fluorination: Alternatively, the compound can be synthesized by first brominating and fluorinating benzoic acid derivatives, followed by nitration. This method involves the use of bromine and fluorine sources under specific conditions to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, concentration, and reaction time, minimizing by-products and optimizing purity.

Types of Reactions:

    Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly used.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 3-bromo-5-fluoro-4-aminobenzoic acid.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving aromatic compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-bromo-5-fluoro-4-nitrobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    3-Bromo-4-nitrobenzoic acid: Lacks the fluorine atom, leading to different reactivity and applications.

    5-Fluoro-2-nitrobenzoic acid:

    4-Nitrobenzoic acid: Lacks both bromine and fluorine, making it less versatile in certain synthetic applications.

Uniqueness: 3-Bromo-5-fluoro-4-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)

InChI Key

ICHPKCWPZIOJBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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